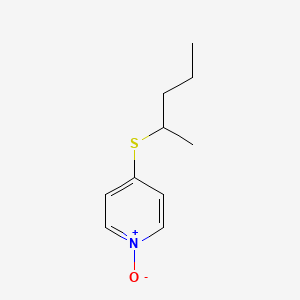
1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium is an organic compound with the molecular formula C10H15NOS It is a derivative of pyridine, a basic heterocyclic organic compound, and features a sulfanyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium typically involves the introduction of a sulfanyl group to the pyridine ring followed by oxidation to form the N-oxide. One common method involves the reaction of 2-pentylthiol with 4-chloropyridine under basic conditions to form 4-(2-pentanylsulfanyl)pyridine. This intermediate is then oxidized using hydrogen peroxide or another suitable oxidizing agent to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be further oxidized to sulfoxides or sulfones.
Reduction: The N-oxide group can be reduced back to the corresponding pyridine.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Reducing agents such as zinc and acetic acid or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(2-Pentanylsulfanyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium involves its interaction with various molecular targets. As a mild Lewis base, the N-oxide group can activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles. This property is exploited in various catalytic and synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Methylsulfanyl)pyridine 1-oxide
- 4-(2-Ethylsulfanyl)pyridine 1-oxide
- 4-(2-Butylsulfanyl)pyridine 1-oxide
Uniqueness
1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium is unique due to the specific length and structure of its pentanyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can be leveraged in designing specific reactions and applications where the pentanyl group provides distinct steric and electronic effects.
Eigenschaften
CAS-Nummer |
129598-83-0 |
|---|---|
Molekularformel |
C10H15NOS |
Molekulargewicht |
197.296 |
IUPAC-Name |
1-oxido-4-pentan-2-ylsulfanylpyridin-1-ium |
InChI |
InChI=1S/C10H15NOS/c1-3-4-9(2)13-10-5-7-11(12)8-6-10/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
APNAYPJROKHWBE-UHFFFAOYSA-N |
SMILES |
CCCC(C)SC1=CC=[N+](C=C1)[O-] |
Synonyme |
Pyridine, 4-[(1-methylbutyl)thio]-, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















